molecular formula C8H8FNO4S B2732417 (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride CAS No. 2228223-17-2

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride

Cat. No.: B2732417
CAS No.: 2228223-17-2
M. Wt: 233.21
InChI Key: CTXAUWZVQQUSAE-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is an organosulfur compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride typically involves the reaction of (3-Methyl-4-nitrophenyl)methanesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of anhydrous solvents and a controlled temperature environment .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it suitable for specific applications in organic synthesis and enzyme inhibition studies .

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXAUWZVQQUSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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